Dl-cyclopropylalanine
Description
Historical Context and Discovery
DL-Cyclopropylalanine, a racemic mixture of the D- and L-enantiomers of cyclopropylalanine, emerged as a synthetic non-canonical amino acid during efforts to explore structural analogs of proteinogenic amino acids. The cyclopropane ring, a three-membered carbon structure, attracted interest due to its unique stereoelectronic properties and potential to modulate biochemical interactions. Early synthetic methods for cyclopropane-containing amino acids were reported in the 1970s, including the use of diazomethane additions to dehydroalanine derivatives. By the 2000s, advancements in asymmetric synthesis enabled the production of enantiopure forms, with this compound serving as a key intermediate in chiral resolution studies. Its discovery paralleled growing interest in cyclopropane motifs for drug design, particularly in antibiotics and enzyme inhibitors.
Classification as a Non-Canonical Amino Acid
This compound is classified as a non-canonical amino acid (ncAA) because it is not incorporated into proteins through ribosomal translation under natural conditions. Unlike the 20 standard amino acids, cyclopropylalanine lacks a dedicated codon in the genetic code. However, its β-cyclopropyl group mimics structural features of natural residues like leucine and methionine, allowing selective incorporation into proteins via residue-specific substitution in Escherichia coli and other engineered systems. This property has made it a valuable tool for probing protein folding, stability, and enzymatic activity.
Molecular Definition and Nomenclature
This compound (IUPAC name: rac-2-amino-3-cyclopropylpropanoic acid) consists of a cyclopropane ring attached to the β-carbon of an alanine backbone. Its molecular formula is C₆H₁₁NO₂ , with a molar mass of 129.16 g/mol . The racemic mixture contains equal parts of the D- and L-enantiomers, which exhibit distinct optical activities:
- L-Cyclopropylalanine : (2S)-2-amino-3-cyclopropylpropanoic acid (CAS 102735-53-5)
- D-Cyclopropylalanine : (2R)-2-amino-3-cyclopropylpropanoic acid (CAS 121786-39-8)
The cyclopropane ring introduces significant ring strain, with bond angles of approximately 60°, influencing the compound’s reactivity and conformational rigidity.
Table 1: Key Molecular Properties of this compound
Significance in Biochemical Research
This compound has become a cornerstone in studying enzyme mechanisms and protein engineering. Its cyclopropane moiety serves as:
- A Mechanistic Probe : By inhibiting α-isopropylmalate synthase (α-IPMS), a key enzyme in leucine biosynthesis, it helps elucidate amino acid metabolic pathways in fungi and bacteria.
- A Structural Mimetic : The cyclopropane ring mimics branched aliphatic side chains (e.g., leucine), enabling investigations into substrate-enzyme interactions without metabolic interference.
- A Building Block for Peptidomimetics : Incorporated into synthetic peptides, it enhances resistance to proteolytic degradation and improves binding affinity for targets like angiotensin-converting enzyme 2 (ACE2).
- A Tool for Directed Evolution : Researchers use cyclopropylalanine-containing proteins to study aminoacyl-tRNA synthetase fidelity and expand the genetic code.
Properties
Molecular Weight |
129.16 |
|---|---|
IUPAC Name |
(2S)-2-(cyclopropylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
SMILES |
CC(C(=O)O)NC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Purity : 99% (industrial grade, as per Jiangsu Tongzhong Chemical Co.) .
- Physical Form : White crystalline powder.
- Storage : Requires storage in a cool, dry environment to maintain stability .
Comparative Analysis with Structural Analogs
Fluorinated Cyclopropylalanine Derivatives
Fluorinated analogs, such as (2R,1'S,2'R)-3-[2-mono(di,tri)fluoromethyl-cyclopropyl]alanines, differ in their substitution patterns (e.g., fluoromethyl groups on the cyclopropane ring). These modifications significantly alter electronic and steric properties:
Cyclopropane-Containing Amino Acids with Varied Backbones
Compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) lack the alanine backbone but share the cyclopropane motif:
- Biological Activity : ACC is a precursor to ethylene in plants, whereas DL-cyclopropylalanine is primarily used in medicinal chemistry for its enzyme-inhibitory properties.
- Synthetic Complexity : this compound requires stereochemical control during cyclopropanation, whereas ACC synthesis focuses on simpler ring formation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Characterization Requirements
Research Findings and Challenges
- Synthetic Challenges : this compound production at scale (1,000 MT/day by Jiangsu Tongzhong) requires rigorous quality control, whereas fluorinated analogs demand specialized reagents (e.g., fluoromethylation agents) and stereoselective catalysis .
- Biological Performance : Fluorinated derivatives show enhanced binding affinity in enzyme assays due to fluorine’s electronegativity, but this compound remains preferred for cost-effective bulk synthesis .
- Analytical Gaps : While this compound’s industrial purity is well-documented, fluorinated analogs require advanced techniques like X-ray crystallography for structural validation, as highlighted in CCDC datasets .
Preparation Methods
Table 1: Representative Reaction Conditions for α-Bromo Amino Acid Preparation
| Parameter | Range/Value | Notes |
|---|---|---|
| Activating agent ratio | 1.0 (amine) : 0.1–10 (agent) | Preferably 1:1 to 1:5 |
| Nitrosyl agent ratio | 1.0 (amine) : 0.1–100 (agent) | Preferably 1:2 to 1:3 |
| Solvent | CH2Cl2, THF, DMF, EtOAc | Dichloromethane commonly used |
| Temperature | −78 °C to 200 °C | Typically room temperature (20–30 °C) |
| Yield | >75%, often >90% | Nearly quantitative |
Multi-Step Peptide Synthesis Incorporating Cyclopropylalanine
In complex peptide synthesis, Dl-cyclopropylalanine derivatives are introduced via coupling with protected amino acids:
- The cyclopropylalanine residue is often N-protected (e.g., Fmoc, Boc) and coupled to peptide chains using standard peptide coupling reagents such as HATU and HOAt.
- Deprotection and cyclization steps follow to yield the final peptide containing the cyclopropylalanine unit.
- This approach was used in the synthesis of hormaomycin analogues, where cyclopropylalanine derivatives were incorporated as key building blocks.
Research Findings and Analytical Data
- The stereochemistry of chiral primary amines is retained with >90% fidelity during conversion to α-halo amino acids.
- Gas evolution during nitrosylation was identified as nitrous oxide (N2O) by IR spectroscopy, confirming reaction pathway.
- HPLC and RP-HPLC-ESMS analyses confirm the purity and identity of the α-bromo and α-hydroxy amino acid intermediates.
- Scale-up of the nitrosylation and halogenation reactions is feasible, with successful conversions on gram to kilogram scales.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Alkylation of Ni(II) complexes | Chiral Ni(II) glycine complex + cyclopropyl iodide | High stereocontrol, enantiopure product | Moderate to high (50–70%) | Requires chiral auxiliaries |
| Nitrosylation + halogenation | Primary amine + isoamyl nitrite + bromine + CH2Cl2 | Mild conditions, high yield | >75%, often >90% | Scalable, retains stereochemistry |
| Peptide coupling | Protected cyclopropylalanine + peptide fragments + HATU/HOAt | Incorporation into peptides | Moderate (50–60% over steps) | Multi-step synthesis, purification needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
